4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

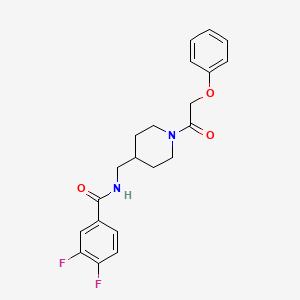

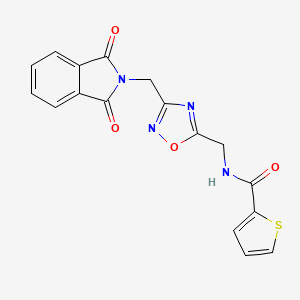

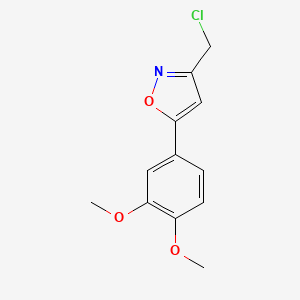

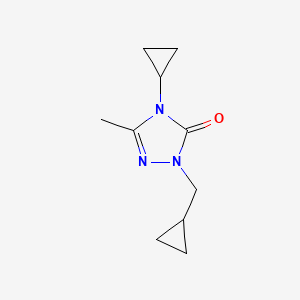

- The compound is a triazole derivative with a cyclopropyl group and a methyl group.

- It has an empirical formula of C₉H₁₄N₄ .

- The molecular weight is approximately 190.24 g/mol .

- The IUPAC name is 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one .

Synthesis Analysis

- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore synthetic routes.

Molecular Structure Analysis

- The compound contains a cyclopropyl group , which introduces strain due to the unfavorable bond angles .

- The C-C bonds are formed by overlap of two sp-hybrid orbitals .

- The structure can be described using either the Coulson-Moffit model (bent bonds) or the Walsh model (π bond description).

Chemical Reactions Analysis

- Without specific data, it’s challenging to discuss chemical reactions. However, the presence of the cyclopropyl group may influence reactivity.

Physical And Chemical Properties Analysis

- Density : Not available.

- Boiling Point : Not available.

- Flash Point : Not available.

- Refractive Index : Not available.

- Molar Refractivity : Not available.

- Polar Surface Area : Not available.

Applications De Recherche Scientifique

Crystal Structure and Supramolecular Assembly

Research has shown significant interest in the crystal and molecular structures of triazole derivatives, including structures analogous to 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For example, the study on the crystal and molecular structures of two triazole derivatives highlighted their supramolecular chains formed via N–H···N hydrogen bonding and C–H···O/N interactions, demonstrating the potential for constructing complex crystal structures through specific molecular interactions. Such studies provide insights into the electronic properties and reactivity of triazole rings, indicating their potential applications in material science and molecular engineering (Boechat et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural analysis of triazole compounds, including variations of the aforementioned compound, have been a focal point of research. These studies often involve the synthesis of biologically and industrially significant 1,2,3-triazoles utilizing environmentally friendly protocols. For instance, the development of novel protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles highlights the importance of these compounds in various fields due to their high atom economy, low environmental impact, and potential for rapid synthesis under mild conditions (Singh et al., 2013).

Antimicrobial and Cytotoxic Activities

Research into triazole derivatives has also explored their potential antimicrobial and cytotoxic activities. The synthesis of new 1,2,4-triazole derivatives and the evaluation of their antimicrobial activities indicate that these compounds may possess therapeutic potential. Such studies suggest that variations of the core triazole structure, including those related to 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, could be explored for their bioactivity, contributing to the development of new pharmaceutical agents (Bektaş et al., 2007).

Catalytic and Chemical Reactivity

The catalytic and chemical reactivity of triazole compounds has been another area of focus. Studies have detailed the synthesis of triazole analogues and their reactivity, demonstrating the versatility of these compounds in synthetic chemistry. For example, the regiochemical effects on molecular stability through mechanochemical evaluations have provided insights into the potential of triazole compounds in materials science and catalysis (Brantley et al., 2012).

Safety And Hazards

- The compound’s safety data sheet is not readily accessible.

- As with any chemical, proper handling, storage, and disposal procedures should be followed.

Orientations Futures

- Investigate potential applications in drug development or materials science.

- Explore further synthetic methods and potential derivatives.

Propriétés

IUPAC Name |

4-cyclopropyl-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-11-12(6-8-2-3-8)10(14)13(7)9-4-5-9/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHCQZFWQSZJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CC2)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)

![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)